Methacrylonitrile

Descripción

Propiedades

IUPAC Name |

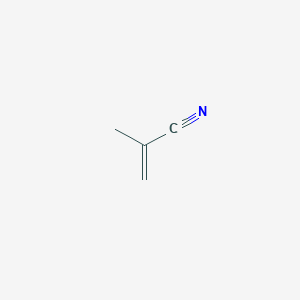

2-methylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCMBHHDWRMZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-61-2 | |

| Record name | 2-Propenenitrile, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024176 | |

| Record name | Methacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds. | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3% | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80 | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31 | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

126-98-7, 25067-61-2 | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, 2-methyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polymethacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methacrylonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S4K38612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propenenitrile, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UD155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F | |

| Record name | METHACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACRYLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/187 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylacrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Methacrylonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties of methacrylonitrile. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy comparison. Detailed experimental methodologies and visual representations of key processes are included to support researchers and scientists in their understanding and application of this compound.

Core Chemical and Physical Properties

This compound, also known as 2-methyl-2-propenenitrile, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N.[1] It is a clear, colorless to slightly yellow liquid with a characteristic bitter almond-like odor.[1][2] This compound is widely utilized in the production of polymers, including homopolymers, copolymers, elastomers, and plastics. It also serves as a crucial intermediate in the synthesis of various organic compounds such as acids, amides, amines, and esters.[3]

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | References |

| Molecular Formula | C₄H₅N | [4] |

| Molecular Weight | 67.09 g/mol | [4] |

| Density | 0.8001 g/mL at 20 °C (68 °F) | [5][6] |

| Boiling Point | 90-92 °C (194-198 °F) at 760 mmHg | [1][2][3] |

| Melting Point | -35.8 °C (-32.4 °F) | [1] |

| Vapor Pressure | 71 mmHg at 25 °C (77 °F) | [1] |

| Water Solubility | 2.57 g/100 mL at 20 °C | [1] |

| Flash Point | 12 °C (54 °F) (closed cup) | [2] |

| Refractive Index | 1.400 at 20 °C | [2] |

Safety and Handling

This compound is a highly flammable and toxic compound.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[7] The vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6] Due to its reactivity, commercial preparations are typically stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization.[8] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should always be used when handling this chemical.[7]

Key Experimental Protocols

This section details standardized methodologies for determining some of the fundamental properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block. The heating bath can contain a high-boiling point liquid like mineral oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property for identification and purity assessment. This compound is a liquid at room temperature, but this protocol is provided for general reference for related solid compounds.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Melting Point Range: The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.

Methodology:

-

Solvent and Solute Preparation: A known volume or mass of the solvent (e.g., water) is placed in a container.

-

Solute Addition: A known mass of the solute (this compound) is added to the solvent.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as gas chromatography or spectroscopy. This concentration represents the solubility of the substance at that temperature.

Chemical Structure and Reactivity

This compound's structure, featuring a vinyl group and a nitrile group attached to the same carbon, dictates its reactivity. The double bond and the nitrile group are the primary sites for chemical reactions.

Synthesis of this compound

One of the common industrial methods for the synthesis of this compound is the vapor-phase ammoxidation of isobutylene (B52900). This process involves the reaction of isobutylene with ammonia (B1221849) and oxygen in the presence of a catalyst at elevated temperatures.[8]

Metabolic Pathways

The metabolism of this compound in biological systems is complex and can proceed through several pathways. A primary route involves the cytochrome P450 enzyme system, particularly CYP2E1, which leads to the formation of an epoxide intermediate. This reactive epoxide can then be detoxified or can release cyanide. Another significant pathway is the direct conjugation with glutathione (B108866) (GSH).

The oxidative pathway is of particular toxicological interest as the liberation of cyanide is a key mechanism of this compound's toxicity.[8] The conjugation pathway represents a detoxification route, leading to the excretion of mercapturic acid derivatives.

References

- 1. ez.restek.com [ez.restek.com]

- 2. NEMI Method Summary - 8031 [nemi.gov]

- 3. ez.restek.com [ez.restek.com]

- 4. store.astm.org [store.astm.org]

- 5. This compound | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. ez.restek.com [ez.restek.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methacrylonitrile from Isobutylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacrylonitrile (MAN), a key chemical intermediate, through the vapor-phase catalytic ammoxidation of isobutylene (B52900). The document details the core aspects of this industrial process, including catalyst formulations, detailed experimental protocols, reaction mechanisms, and process workflows. All quantitative data is summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (2-methylprop-2-enenitrile) is an unsaturated aliphatic nitrile of significant interest in the chemical and pharmaceutical industries. It serves as a monomer in the production of specialty polymers, elastomers, and plastics, and as a valuable intermediate in the synthesis of various acids, amides, amines, and esters. The predominant commercial route to this compound is the vapor-phase ammoxidation of isobutylene, a process that involves the reaction of isobutylene with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures.[1] This guide delves into the technical intricacies of this synthesis, providing a robust resource for professionals in research and development.

Catalytic Systems for Isobutylene Ammoxidation

The efficacy of isobutylene ammoxidation is critically dependent on the catalyst's composition and structure. The most successful catalysts are complex mixed metal oxides, typically supported on silica. These systems are designed to facilitate the multi-step reaction with high conversion of isobutylene and high selectivity towards this compound, while minimizing the formation of byproducts such as methacrolein, acetonitrile, hydrogen cyanide (HCN), and carbon oxides.[2][3]

Molybdenum-Bismuth (Mo-Bi) Based Catalysts

The cornerstone of isobutylene ammoxidation catalysis is the combination of molybdenum and bismuth oxides. These are often promoted with a variety of other metallic elements to enhance activity, selectivity, and stability. A common formulation involves a Mo-Bi-Fe system, further promoted with alkali metals like potassium (K) or cesium (Cs) and other elements such as cobalt (Co), cerium (Ce), or phosphorus (P).[3][4] The synergistic interaction between the different metal oxide phases is believed to be key to the catalyst's performance.[3]

Antimony (Sb) Based Catalysts

Another important class of catalysts for this process is based on antimony oxides, often in combination with elements like iron (Fe), molybdenum (Mo), and vanadium (V). These catalysts have also demonstrated high efficacy in the ammoxidation of olefins.

The following table summarizes the composition of various catalysts reported in the literature for the synthesis of this compound from isobutylene.

| Catalyst System | Promoters | Support | Key Active Phases (putative) | Reference |

| Mo-Bi-Fe | K, P | SiO₂ | Bi₂(MoO₄)₃, Fe₂(MoO₄)₃ | [5] |

| P-Sb-Mo-Bi | - | - | Complex oxides of P, Sb, Mo, Bi | [2] |

| Bi-Mo-W-II-X | Ca, Co, etc. | - | Complex oxides of Bi, Mo, W, Group II, and other transition metals | [5] |

| U-Mo | As, Bi, Sn, V, Fe, Ni, Co | SiO₂ | Uranium and Molybdenum oxides | [6] |

| Mo-Bi-Co-Fe-Ce | Cs | - | β-CoMoO₄, γ-Bi₂MoO₆ | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of a representative catalyst and the execution of the ammoxidation reaction.

Catalyst Preparation: Hydrothermal Synthesis of a Bi-Mo-Co-Fe-Oxide Catalyst

This protocol is adapted from methodologies described for complex mixed metal oxide synthesis.[4]

Materials:

-

Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Nitric acid (HNO₃, 70%)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution A (Molybdenum): Dissolve a stoichiometric amount of ammonium heptamolybdate in deionized water with gentle heating (approx. 60°C) to form a clear solution.

-

Solution B (Bi, Co, Fe): In a separate beaker, dissolve stoichiometric amounts of bismuth(III) nitrate, cobalt(II) nitrate, and iron(III) nitrate in deionized water. Add a small amount of concentrated nitric acid to ensure complete dissolution and prevent hydrolysis of the bismuth salt.

-

Precipitation: Slowly add Solution B to Solution A with vigorous stirring. A precipitate will form. Continue stirring for 1-2 hours at room temperature to ensure homogeneous mixing.

-

Hydrothermal Treatment: Transfer the resulting slurry to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.

-

Washing and Drying: After cooling the autoclave to room temperature, filter the solid product and wash it repeatedly with deionized water to remove any unreacted precursors and nitrate ions. Dry the resulting filter cake in an oven at 120°C overnight.

-

Calcination: Calcine the dried powder in a muffle furnace under a flow of air. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 5 hours.

-

Characterization: The final catalyst can be characterized by techniques such as X-ray Diffraction (XRD) to identify the crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area measurement, and Temperature-Programmed Reduction (TPR) to study the redox properties.[3]

Ammoxidation Reaction Protocol

The following is a general procedure for evaluating catalyst performance in a lab-scale fixed-bed reactor.

Equipment:

-

Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

-

Furnace with temperature controller

-

Mass flow controllers for isobutylene, ammonia, and air

-

Vaporizer for introducing water (as steam)

-

Condenser and collection system for products

-

Gas chromatograph (GC) for online or offline analysis of reactants and products

Procedure:

-

Catalyst Loading: Pack a known amount (e.g., 5-10 g) of the prepared catalyst into the reactor, typically supported on quartz wool.

-

Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 420-480°C) under a flow of an inert gas like nitrogen.

-

Reaction Feed Introduction: Introduce the reactant gas mixture into the reactor using mass flow controllers. A typical molar ratio of isobutylene:ammonia:air:steam is 1:1.2:10:4.[2] The total flow rate is adjusted to achieve a desired gas hourly space velocity (GHSV).

-

Reaction: Conduct the reaction at the set temperature for a specified duration. Monitor the temperature profile across the catalyst bed.

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to liquefy the products. The liquid products are collected and analyzed by gas chromatography (GC) equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID). The non-condensable gases can be analyzed by a separate GC with a thermal conductivity detector (TCD).

-

Data Analysis: Calculate the isobutylene conversion, selectivity to this compound and other byproducts, and the yield of this compound based on the GC analysis results.

Quantitative Data Presentation

The performance of different catalytic systems under various reaction conditions is crucial for process optimization. The following tables summarize representative data compiled from various sources.

Table 4.1: Performance of Various Catalysts in Isobutylene Ammoxidation

| Catalyst Composition (Atomic Ratio) | Temp (°C) | C₄H₈ Conv. (%) | MAN Select. (%) | MAN Yield (%) | Byproduct Select. (%) (MAN, HCN, ACN) | Reference |

| P₁Sb₅Mo₁₂Bi₁ | 460 | 85 | 64 | 54 | Methacrolein: 4, HCN: 4, Acetonitrile: 5 | [2] |

| Bi-Mo-W-Ca-Nb (1:1.1:0.7:2.4:0.08) | 450 | 97.2 | 85.3 | 82.9 | Not specified | [5] |

| Mo₁₂Bi₁.₆Fe₁Co₈Ce₀.₄Cs₀.₄K₀.₂Sb₀.₃₆ | 380 | 95.3 | 71.7 | 68.3 | Not specified | [3] |

| U₁Mo₁ (promoted with Fe, Bi) | ~425-540 | High | High | Not specified | Not specified | [6] |

Note: Direct comparison can be challenging due to variations in reaction conditions and reactor configurations.

Reaction Mechanism and Pathways

The ammoxidation of isobutylene is widely believed to proceed via a Mars-van Krevelen redox mechanism.[7] This mechanism involves the catalyst lattice oxygen participating in the reaction, followed by its replenishment from the gas-phase oxygen.

The key steps are:

-

Allylic Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from a methyl group of isobutylene on an active site of the catalyst (e.g., a Bi³⁺ site), forming a π-allyl intermediate.[7]

-

Oxygen Insertion/Ammonia Reaction: The adsorbed allyl species then reacts with lattice oxygen and adsorbed ammonia species (formed by the dissociation of NH₃ on the catalyst surface) to form an intermediate that subsequently dehydrates to form this compound.

-

Catalyst Re-oxidation: The reduced catalyst site is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.

The following diagrams illustrate the overall process workflow, catalyst preparation, and the proposed reaction network.

Diagrams

Caption: Overall workflow from catalyst synthesis to product separation.

References

- 1. mdpi.com [mdpi.com]

- 2. US3346617A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. US3872148A - Catalytic ammoxidation of propylene or isobutylene - Google Patents [patents.google.com]

- 6. US3542842A - Ammoxidation of propylene or isobutylene to acrylonitrile or this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methacrylonitrile, a key chemical intermediate. It covers its fundamental properties, synthesis, metabolic pathways, and relevant experimental protocols, tailored for professionals in research and development.

Core Identification

This compound is an unsaturated aliphatic nitrile utilized in the production of polymers, elastomers, and plastics.[1][6] It also serves as a chemical intermediate for synthesizing various organic compounds like acids, amides, and esters.[1][6]

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic odor resembling bitter almonds.[1][2] It is a flammable and toxic compound that is readily absorbed through the skin.[7][8]

| Property | Value |

| Molecular Formula | C4H5N[1][2][3] |

| Molecular Weight | 67.09 g/mol [1][2][4][5] |

| Melting Point | -35.8 °C (-32.4 °F)[1][4][7] |

| Boiling Point | 90-92 °C (194-198 °F)[1][4][9] |

| Density | 0.8 g/mL at 25 °C[1][4][5] |

| Vapor Pressure | 64-71 mmHg at 20-25 °C[1][5] |

| Water Solubility | 2.57 g/100 mL at 20 °C[1][9] |

| Flash Point | 12.8 °C (55 °F)[2][7] |

| Lower Explosive Limit (LEL) | 2%[7] |

| Upper Explosive Limit (UEL) | 6.8%[7] |

Synthesis and Reactivity

Synthesis: Commercially, this compound is primarily produced through the vapor-phase ammoxidation of isobutylene. This reaction involves isobutylene, ammonia, and oxygen in the presence of a catalyst.[1] By-products of this process include acetonitrile, hydrogen cyanide, and acrolein.[1] Other synthesis routes include the dehydration of methacrylamide (B166291) or the reaction of isopropylene oxide with ammonia.[1][6]

Reactivity: this compound is a reactive, unsaturated alkyl nitrile.[10] Its double bond allows for additional reactions with biological molecules.[1] The compound can undergo rapid polymerization in the absence of a stabilizer, which can be explosive.[1][11] For this reason, the commercial product is typically stabilized with about 50 ppm of hydroquinone (B1673460) monomethyl ether.[1][10] When heated to decomposition, it emits toxic fumes of cyanide and nitrogen oxides.[7]

Metabolism and Toxicological Profile

The toxicity of this compound is primarily linked to the in vivo metabolic release of cyanide.[10][12] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase, which is critical for the central nervous system.[10]

There are two primary metabolic pathways for this compound:

-

Direct Glutathione (B108866) (GSH) Conjugation: this compound can be directly conjugated with GSH, leading to the formation of S-(2-cyanopropyl)GSH. This conjugate is further metabolized to N-acetyl-S-(2-cyanopropyl)cysteine (NACPC), which is then excreted in the urine.[1] This process can lead to the depletion of glutathione in the liver.[1]

-

Oxidative Metabolism via Cytochrome P450: The cytochrome P450 enzyme CYP2E1 metabolizes this compound in the liver.[1] This oxidative reaction forms a highly unstable epoxide intermediate, which can then transform to release cyanide.[1]

Experimental Protocols

Detailed methodologies for studying the effects of this compound are crucial for research and drug development. Below is a summary of a typical gavage toxicity study protocol, based on studies conducted by the National Toxicology Program (NTP).[6]

Objective: To assess the toxicity of this compound following oral administration in a rodent model.

Materials and Methods:

-

Test Substance: this compound (CASRN 126-98-7), administered in deionized water by gavage.[6]

-

Animal Model: F344/N rats and B6C3F1 mice are commonly used.[6] Groups typically consist of 20 male and 20 female animals.[6]

-

Dose Administration:

-

Observations and Data Collection:

-

Clinical Observations: Animals are monitored for signs of toxicity, such as ataxia, trembling, convulsions, and irregular breathing.[1]

-

Body Weight and Feed Consumption: Measured weekly to assess general health and the impact of the test substance.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze for changes in blood cell counts and serum chemistry.

-

Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. Tissues from major organs are collected, preserved, and examined microscopically for pathological changes.

-

-

Data Analysis: Statistical methods are used to compare the dose groups to the control group to determine any significant toxic effects.

Safety and Handling

Given its toxicity and reactivity, strict safety protocols are mandatory when handling this compound.

-

Exposure Controls: The ACGIH-recommended Threshold Limit Value-Time-Weighted Average (TLV-TWA) is 1 ppm over an eight-hour work shift.[11] The odor threshold is reported to be around 2.1 to 7 ppm, meaning it may not be detectable by smell at hazardous concentrations.[2][13]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and protective clothing is essential to prevent skin and eye contact.[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: this compound should be stored in a cool, dark, well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents.[11][14] It must be stored with an inhibitor to prevent polymerization.[11]

-

First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move the individual to fresh air and provide oxygen if necessary.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylacrylonitrile [webbook.nist.gov]

- 4. This compound CAS#: 126-98-7 [m.chemicalbook.com]

- 5. This compound 99 126-98-7 [sigmaaldrich.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. ez.restek.com [ez.restek.com]

- 10. This compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scent.vn [scent.vn]

- 14. This compound [chembk.com]

A Comprehensive Technical Guide to the Physical Properties of Liquid Methacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of liquid methacrylonitrile. The information is presented to support research, development, and safety protocols. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key physical properties cited.

Core Physical Properties of this compound

This compound (CH₂=C(CH₃)CN), also known as 2-methyl-2-propenenitrile, is a colorless to slightly yellow, volatile liquid with a characteristic bitter almond-like odor.[1][2][3] It is an unsaturated aliphatic nitrile used in the manufacturing of polymers, elastomers, and plastics.[2] The following tables summarize its key physical properties.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N | [4][5] |

| Molecular Weight | 67.09 g/mol | [1][4] |

| Boiling Point | 90-92 °C (194-198 °F) at 760 mmHg | [2][4][6] |

| Melting Point | -35.8 °C (-32.4 °F) | [2][4][6] |

| Flash Point | 1.1 to 13 °C (52 to 55 °F) (closed cup) | [1][7][8] |

| Heat of Vaporization | 31.8 kJ/mol at boiling point | [1] |

Table 2: Density and Vapor Properties

| Property | Value | Source(s) |

| Density (liquid) | 0.8001 g/mL at 20 °C (68 °F) | [2][6] |

| Vapor Density | 2.31 (Air = 1) | [1][6] |

| Vapor Pressure | 71 mmHg at 25 °C (77 °F) | [2] |

| 64 mmHg at 20 °C (68 °F) | [4][9] | |

| 40 mmHg at 12.8 °C (55 °F) | [6] |

Table 3: Solubility and Optical Properties

| Property | Value | Source(s) |

| Solubility in Water | 2.57 g/100 mL at 20 °C | [2][4][9] |

| Solubility in Organic Solvents | Miscible with acetone (B3395972) and toluene. Slightly soluble in chloroform, ethyl acetate, and methanol. | [4][8][10] |

| Refractive Index (n²⁰/D) | 1.4007 at 20 °C | [1][4][9] |

| Surface Tension | 24.4 dynes/cm at 20 °C | [1] |

| Viscosity | 0.392 cP at 20 °C | [1] |

Experimental Protocols for Determining Physical Properties

The determination of the physical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International.[1]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (ASTM D1120):

-

A sample of this compound is placed in a round-bottom flask.

-

Boiling stones are added to ensure smooth boiling.

-

A condenser is attached to the flask to cool the vapor and prevent its escape.

-

The apparatus is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point.[11]

-

Corrections for atmospheric pressure are applied to standardize the boiling point to 760 mmHg.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Methodology (OECD Guideline 102):

-

A small, solidified sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

The temperature at which the first signs of melting are observed and the temperature at which the sample is completely liquid are recorded to determine the melting range.

Density Determination

Principle: Density is the mass of a substance per unit volume.

Methodology (OECD Guideline 109):

-

A calibrated pycnometer (a flask with a precise volume) is weighed empty.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. For a volatile liquid like this compound, this process should be conducted in a well-ventilated fume hood.[12]

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology (ASTM D56 - Tag Closed-Cup Tester):

-

A sample of this compound is placed in a closed cup and slowly heated.[13]

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The temperature at which a flash is observed is recorded as the flash point.[13][14] The closed-cup method is preferred for volatile liquids to minimize vapor loss and provide a more conservative (lower) flash point.[15]

Vapor Pressure Determination

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Methodology (OECD Guideline 104 - Vapor Pressure Curve Method):

-

The substance is heated or cooled in a closed system, and the pressure is measured at various temperatures.

-

Alternatively, the gas saturation method can be used, where a stream of inert gas is passed through the liquid at a known rate, and the amount of vaporized substance is determined.[16][17]

Water Solubility Determination

Principle: Water solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (OECD Guideline 105 - Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is then centrifuged or filtered to remove the undissolved solute.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography.[18]

Viscosity Determination

Principle: Viscosity is a measure of a fluid's resistance to flow.

Methodology (Ostwald Viscometer):

-

For low-viscosity liquids like this compound, a capillary viscometer such as an Ostwald viscometer is commonly used.[19]

-

The time it takes for a known volume of the liquid to flow through a capillary of a known diameter under the force of gravity is measured.

-

The viscosity is then calculated by comparing this time to the time taken for a reference liquid with a known viscosity.[19]

Surface Tension Determination

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Methodology (Du Noüy Ring Method):

-

A platinum ring is submerged in the this compound sample.

-

The force required to pull the ring from the liquid surface is measured using a tensiometer.[2][20]

-

This force is directly related to the surface tension of the liquid.[2][20]

Refractive Index Determination

Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material.

Methodology (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

Light is passed through the sample, and the angle of refraction is measured.

-

The refractive index is read directly from the instrument's scale. The temperature must be controlled as the refractive index is temperature-dependent.

Logical Workflow for Safe Handling and Risk Assessment

Given the hazardous nature of this compound, a systematic workflow for its safe handling and risk assessment is crucial. The following diagram illustrates the logical steps to be taken when working with this chemical.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]